

## NVP-BSK805: A Technical Guide to a Potent and Selective JAK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of NVP-BSK805, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). NVP-BSK805, a substituted quinoxaline, has demonstrated significant efficacy in preclinical models of myeloproliferative neoplasms (MPNs) and other hematological malignancies.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

### **Core Data Summary**

The following tables provide a consolidated view of the in vitro and in vivo activities of NVP-BSK805.

Table 1: In Vitro Kinase Inhibitory Activity of NVP-BSK805



| Target Kinase                 | Assay Type  | IC50 (nM)   | Reference |
|-------------------------------|-------------|-------------|-----------|
| JAK2 (JH1 domain)             | Radiometric | 0.48        | [2][3]    |
| JAK2 (full-length, wild-type) | Radiometric | 0.58 ± 0.03 | [2][4]    |
| JAK2 (V617F mutant)           | Radiometric | 0.56 ± 0.04 | [2][4]    |
| JAK1 (JH1 domain)             | Radiometric | 31.63       | [2][3]    |
| JAK3 (JH1 domain)             | Radiometric | 18.68       | [2][3]    |
| TYK2 (JH1 domain)             | Radiometric | 10.76       | [2][3]    |

Table 2: Cellular Activity of NVP-BSK805

| Cell Line                                   | Mutation<br>Status | Assay Type           | Endpoint | Value               | Reference |
|---------------------------------------------|--------------------|----------------------|----------|---------------------|-----------|
| Ba/F3-JAK2<br>V617F                         | JAK2 V617F         | Proliferation        | GI50     | < 100 nM            | [2]       |
| SET-2                                       | JAK2 V617F         | Proliferation        | GI50     | ~100 nM             |           |
| HEL                                         | JAK2 V617F         | Proliferation        | GI50     | ~200 nM             |           |
| INA-6 (IL-6 dependent)                      | -                  | Proliferation        | IC50     | < 1 µmol/L          | [5]       |
| Human<br>Myeloma Cell<br>Lines (6<br>lines) | -                  | Growth<br>Inhibition | IC50     | 2.6 - 6.8<br>μmol/L | [5]       |
| Primary Myeloma Cells (extramedulla ry)     | -                  | Cytotoxicity         | IC50     | 0.5 - 0.6<br>μmol/L | [5]       |



Table 3: In Vivo Pharmacokinetics and Efficacy of NVP-BSK805

| Animal Model                           | Dosing                     | Key Findings                                                                 | Reference |
|----------------------------------------|----------------------------|------------------------------------------------------------------------------|-----------|
| Mouse (Ba/F3-JAK2<br>V617F model)      | 150 mg/kg, p.o.            | Suppressed STAT5 phosphorylation, splenomegaly, and leukemic cell spreading. | [2]       |
| Mouse (rhEpo-<br>induced polycythemia) | 50, 75, 100 mg/kg,<br>p.o. | Suppressed rhEpo-<br>mediated<br>polycythemia and<br>splenomegaly.           | [2]       |
| Rat (rhEpo-induced polycythemia)       | Not specified              | Potently suppressed polycythemia and extramedullary erythropoiesis.          | [1]       |

# Mechanism of Action: Targeting the JAK2/STAT5 Signaling Pathway

NVP-BSK805 functions as an ATP-competitive inhibitor of JAK2.[1] The discovery of the activating JAK2 V617F mutation in a high percentage of patients with myeloproliferative neoplasms, such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis, identified JAK2 as a key therapeutic target.[1] NVP-BSK805 potently inhibits both wild-type and V617F mutant JAK2.[1] This inhibition blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), a critical step in the signaling cascade that promotes cell proliferation and survival.[1] The suppression of STAT5 phosphorylation leads to the inhibition of cell growth and the induction of apoptosis in JAK2 V617F-bearing cells.[1]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]
- 2. axonmedchem.com [axonmedchem.com]



- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [NVP-BSK805: A Technical Guide to a Potent and Selective JAK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1162281#discovery-and-development-of-nvp-bsk805]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com